molecular formula C21H20ClNO4S B300902 3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

カタログ番号 B300902
分子量: 417.9 g/mol
InChIキー: NIVLAXCTFBYGMA-UNOMPAQXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as CDDO-Im, is a synthetic compound that belongs to the class of triterpenoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用機序

The anticancer activity of CDDO-Im is mediated through multiple mechanisms. It has been shown to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. This leads to the suppression of oxidative stress and inflammation, which are known to contribute to the development and progression of cancer. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, CDDO-Im has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of NF-κB and STAT3, which are involved in the regulation of inflammation and cell survival. In addition, CDDO-Im has been shown to induce the expression of antioxidant and detoxification enzymes, such as NQO1, HO-1, and GSTP1. This leads to the suppression of oxidative stress and inflammation, which are known to contribute to the development and progression of various diseases.

実験室実験の利点と制限

CDDO-Im has several advantages for lab experiments. It has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. It also has a high solubility in water, which makes it easy to administer in cell culture and animal studies. However, CDDO-Im has some limitations for lab experiments. It has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo. It also has a short half-life, which limits its efficacy in long-term studies.

将来の方向性

CDDO-Im has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future studies could focus on optimizing the synthesis method to improve the bioavailability and efficacy of CDDO-Im. In addition, future studies could investigate the potential of CDDO-Im as a combination therapy with other anticancer agents. Finally, future studies could investigate the potential of CDDO-Im as a neuroprotective agent in neurodegenerative disorders.
Conclusion:
In conclusion, CDDO-Im is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method and investigate the potential of CDDO-Im as a combination therapy with other anticancer agents and as a neuroprotective agent in neurodegenerative disorders.

合成法

CDDO-Im is synthesized by the reaction of 2-chlorobenzylamine with 3,4-diethoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thioacetic acid to form the thiazolidine-2,4-dione ring. The final step involves the addition of an imidazole group to the thiazolidine-2,4-dione ring to form CDDO-Im.

科学的研究の応用

CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. In preclinical studies, CDDO-Im has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.

特性

製品名

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

分子式

C21H20ClNO4S

分子量

417.9 g/mol

IUPAC名

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20ClNO4S/c1-3-26-17-10-9-14(11-18(17)27-4-2)12-19-20(24)23(21(25)28-19)13-15-7-5-6-8-16(15)22/h5-12H,3-4,13H2,1-2H3/b19-12-

InChIキー

NIVLAXCTFBYGMA-UNOMPAQXSA-N

異性体SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

正規SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。